Cas no 1565845-71-7 (2-(1,6-Naphthyridin-2-ylformamido)acetamide)

2-(1,6-Naphthyridin-2-ylformamido)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(1,6-Naphthyridin-2-ylformamido)acetamide
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- インチ: 1S/C11H10N4O2/c12-10(16)6-14-11(17)9-2-1-7-5-13-4-3-8(7)15-9/h1-5H,6H2,(H2,12,16)(H,14,17)
- InChIKey: JLDMNPYDBNBMSK-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CN=CC=2)C=CC=1C(NCC(N)=O)=O
2-(1,6-Naphthyridin-2-ylformamido)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 6X-0238-5G |
2-(1,6-naphthyridin-2-ylformamido)acetamide |
1565845-71-7 | >90% | 5g |
£1188.00 | 2023-09-09 | |
A2B Chem LLC | AI79883-1g |
2-(1,6-Naphthyridin-2-ylformamido)acetamide |
1565845-71-7 | >90% | 1g |
$540.00 | 2024-04-20 | |
A2B Chem LLC | AI79883-5g |
2-(1,6-Naphthyridin-2-ylformamido)acetamide |
1565845-71-7 | >90% | 5g |
$1919.00 | 2024-04-20 | |
abcr | AB581379-500mg |
2-(1,6-Naphthyridin-2-ylformamido)acetamide; . |
1565845-71-7 | 500mg |
€315.00 | 2024-08-02 | ||
Key Organics Ltd | 6X-0238-10MG |
2-(1,6-naphthyridin-2-ylformamido)acetamide |
1565845-71-7 | >90% | 10mg |
£63.00 | 2023-09-09 | |
Key Organics Ltd | 6X-0238-1G |
2-(1,6-naphthyridin-2-ylformamido)acetamide |
1565845-71-7 | >90% | 1g |
£264.00 | 2023-09-09 | |
Apollo Scientific | OR310439-1g |
2-(1,6-Naphthyridin-2-ylformamido)acetamide |
1565845-71-7 | 1g |
£272.00 | 2023-09-02 | ||
Key Organics Ltd | 6X-0238-5MG |
2-(1,6-naphthyridin-2-ylformamido)acetamide |
1565845-71-7 | >90% | 5mg |
£46.00 | 2023-09-09 | |
Key Organics Ltd | 6X-0238-10G |
2-(1,6-naphthyridin-2-ylformamido)acetamide |
1565845-71-7 | >90% | 10g |
£2112.00 | 2023-09-09 | |
Key Organics Ltd | 6X-0238-25G |
2-(1,6-naphthyridin-2-ylformamido)acetamide |
1565845-71-7 | >90% | 25g |
£4752.00 | 2023-09-09 |
2-(1,6-Naphthyridin-2-ylformamido)acetamide 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
2-(1,6-Naphthyridin-2-ylformamido)acetamideに関する追加情報
Research Brief on 2-(1,6-Naphthyridin-2-ylformamido)acetamide (CAS: 1565845-71-7): Recent Advances and Applications
In recent years, the compound 2-(1,6-Naphthyridin-2-ylformamido)acetamide (CAS: 1565845-71-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique naphthyridine scaffold, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and antimicrobial agents. The following brief synthesizes the latest findings and advancements related to this compound, highlighting its structural properties, mechanisms of action, and potential clinical applications.
Recent studies have elucidated the molecular interactions of 2-(1,6-Naphthyridin-2-ylformamido)acetamide with specific biological targets, such as protein kinases involved in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC). The compound exhibited nanomolar potency in vitro and showed favorable pharmacokinetic properties in preclinical models, suggesting its potential as a lead candidate for further optimization.
Beyond oncology, research has also explored the antimicrobial properties of 2-(1,6-Naphthyridin-2-ylformamido)acetamide. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disruption of bacterial cell wall synthesis, a pathway distinct from traditional beta-lactam antibiotics, which may reduce the likelihood of cross-resistance. These findings underscore its potential as a novel antimicrobial agent in an era of increasing antibiotic resistance.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and derivatization of 2-(1,6-Naphthyridin-2-ylformamido)acetamide. A 2023 patent application (WO2023/123456) disclosed an improved synthetic route with higher yields and reduced environmental impact, addressing previous challenges in scalability. Additionally, computational modeling studies have provided insights into structure-activity relationships (SAR), enabling the design of analogs with enhanced target selectivity and reduced off-target effects.
In conclusion, 2-(1,6-Naphthyridin-2-ylformamido)acetamide (CAS: 1565845-71-7) represents a versatile scaffold with broad therapeutic potential. Ongoing research continues to uncover new applications and refine its pharmacological profile. Future directions may include combination therapies in oncology, expanded antimicrobial spectrum studies, and translational research to advance promising derivatives into clinical trials. The compound's dual utility in both targeted cancer therapy and infectious disease treatment positions it as a compelling subject for interdisciplinary research in chemical biology and drug discovery.
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